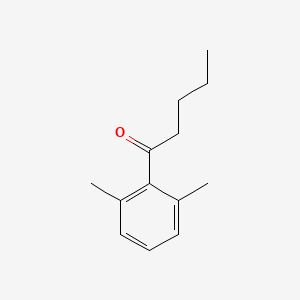

1-(2,6-Dimethylphenyl)pentan-1-one

Description

1-(2,6-Dimethylphenyl)pentan-1-one is a ketone derivative characterized by a pentan-1-one backbone substituted at the 1-position with a 2,6-dimethylphenyl group. Its molecular formula is C₁₃H₁₈O, and it features a ketone functional group (-C=O) adjacent to the aromatic ring.

Propriétés

IUPAC Name |

1-(2,6-dimethylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJZBHRIJSTGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)pentan-1-one typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzaldehyde reacts with a Grignard reagent derived from pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 1-(2,6-Dimethylphenyl)pentan-1-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,6-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its effects on biological systems, including its potential as a stimulant.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, energy, and euphoria .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitution

(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide

- Molecular Formula : C₁₇H₂₅D₇N₂O

- CAS RN : 1013-25-8

- Key Differences : Replaces the ketone group with a piperidinecarboxamide moiety and includes deuterium labeling. The 2,6-dimethylphenyl group is retained, but the functional group shift suggests applications in pharmaceutical research (e.g., isotopic labeling for metabolic studies) rather than ketone-based reactivity .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Differences : Substitutes the ketone with a chloroacetamide group and replaces dimethyl with diethyl substituents on the phenyl ring. Widely used as a herbicide, its mechanism involves inhibition of plant fatty acid synthesis, highlighting how functional group changes (amide vs. ketone) alter bioactivity .

Ketone-Based Structural Relatives

2,2,4,4-Tetramethyl-3-pentanone

- Molecular Formula : C₉H₁₈O

- CAS RN : 815-24-7

- Key Differences: A highly branched ketone lacking aromatic substituents. The branching enhances steric hindrance, reducing reactivity compared to the linear pentanone backbone in 1-(2,6-dimethylphenyl)pentan-1-one. Applications include solvent use or intermediates in polymer synthesis .

Functional Group Variants

1-(Dimethylamino)pentan-2-ol

- Molecular Formula: C₇H₁₇NO

- CAS RN : 5464-13-1

- Key Differences: Replaces the ketone with a hydroxyl group and adds a dimethylamino substituent. This amino alcohol structure is more polar, enhancing solubility in aqueous systems, and is utilized in surfactants or pharmaceutical intermediates .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Steric Effects: The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce nucleophilic attack at the ketone group compared to less hindered analogs like 2,2,4,4-tetramethyl-3-pentanone .

- Bioactivity : Structural parallels with alachlor suggest that modifying the functional group (e.g., ketone to amide) can shift applications from material science to agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.